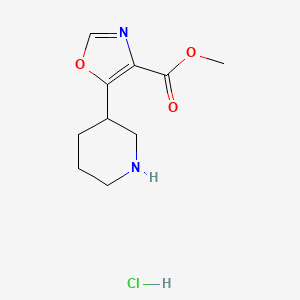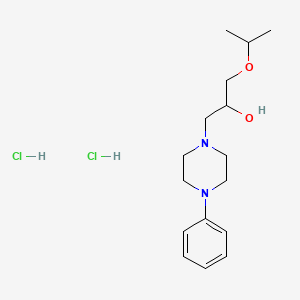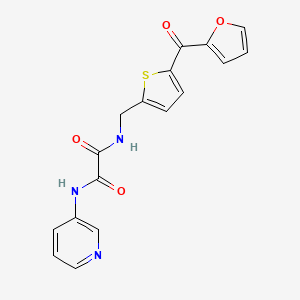![molecular formula C22H25BrN4OS B2695120 N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 452063-71-7](/img/structure/B2695120.png)
N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H25BrN4OS and its molecular weight is 473.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications in Heterocyclic Chemistry : Thienopyrimidines have been synthesized as part of broader studies in heterocyclic chemistry. These compounds are valuable in creating diverse molecular structures with potential applications in medicinal and pharmaceutical research. For instance, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) investigated the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, highlighting the versatility of thienopyrimidines in organic synthesis (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Potential Antimicrobial Properties : Some thienopyrimidine derivatives have been explored for their antimicrobial activities. For example, a study by Kolisnyk, Vlasov, Kovalenko, Osolodchenko, and Chernykh (2015) synthesized novel thieno[2,3-d]pyrimidine-6-carboxamides and evaluated their antimicrobial activity. Their findings suggest that these compounds might be more active than certain reference drugs against specific microbial strains (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Role in Drug Synthesis and Evaluation : Thienopyrimidines are integral in synthesizing and evaluating various drugs, including those with potential anticancer and anti-inflammatory properties. For instance, Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Investigation into Synthesis Mechanisms : Research into the mechanisms and methodologies of synthesizing thienopyrimidines is ongoing. For example, Davoodnia, Rahimizadeh, Atapour-Mashhad, and Tavakoli-Hoseini (2009) investigated the synthesis of thieno[2,3-d]pyrimidines using microwave irradiation, demonstrating innovative approaches to synthesizing these compounds (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Applications in Crystal Structure Analysis : Studies on the crystal structure of thienopyrimidine derivatives contribute to understanding their chemical properties and potential applications. Ji (2006) synthesized and analyzed the crystal structure of a thienopyrimidine derivative, providing valuable insights into its molecular configuration (Ji, 2006).
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4OS/c1-12-7-9-27(10-8-12)20-18-14(3)19(29-22(18)25-15(4)24-20)21(28)26-17-6-5-16(23)11-13(17)2/h5-6,11-12H,7-10H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHFWIKWQASLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=C(SC3=NC(=N2)C)C(=O)NC4=C(C=C(C=C4)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2695038.png)


![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)
![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)

![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)




![7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2695060.png)